4-Pentylcyclohexanamine
Description
Significance and Scope of Research on Substituted Cyclohexanamines
The significance of substituted cyclohexanamines in research stems from their unique structural and chemical properties. The cyclohexane (B81311) ring provides a non-planar, three-dimensional scaffold that, unlike its flat aromatic analog aniline (B41778), allows for specific spatial arrangements of substituents. wikipedia.orgwikipedia.org This stereochemical complexity is crucial in fields like medicinal chemistry, where the precise orientation of functional groups can dictate a molecule's biological activity and interaction with biological targets. nih.govstudysmarter.co.uk
The scope of research is extensive and includes:
Medicinal Chemistry : Cyclohexanamine derivatives are integral to the structure of many therapeutic agents, including analgesics, mucolytics, and bronchodilators. wikipedia.org They are used in the synthesis of Factor Xa inhibitors (anticoagulants) and have been incorporated into platinum-based anticancer agents. nih.govacs.orgbohrium.com The lipophilic nature of the cyclohexane ring can be advantageous for drug delivery and absorption.
Materials Science : These amines are precursors for polymers and liquid crystals. ontosight.aijmchemsci.com The rigid cyclohexane framework can impart desirable properties like thermal stability to materials. The ability to functionalize the amine group and substitute the ring allows for the fine-tuning of material characteristics. ontosight.ai
Catalysis and Synthesis : Substituted cyclohexanamines serve as versatile intermediates in organic synthesis. ontosight.aiacs.org They are used to create sulfenamide-based accelerators for vulcanization and can act as catalysts or be incorporated into catalyst structures. wikipedia.orgdntb.gov.ua
Historical Context of Aminocyclohexane Chemistry
The study of aminocyclohexane chemistry began with foundational work on synthesis and reactivity. A primary route to cyclohexylamine (B46788) production is the hydrogenation of aniline, often using nickel or cobalt catalysts. wikipedia.org
A crucial development in understanding the chemistry of these compounds was the advent of conformational analysis. In 1890, Hermann Sachse first proposed the non-planar "chair" and "boat" conformations of the cyclohexane ring. wikipedia.orgic.ac.ukwikidoc.org However, his work was largely overlooked until it was validated by Ernst Mohr in 1918. ic.ac.uk The field was revolutionized in the 1950s by Derek Barton and Odd Hassel, who applied conformational analysis to understand the stereochemistry of cyclohexane rings, work for which they shared the Nobel Prize in 1969. ic.ac.uknumberanalytics.com This understanding of axial and equatorial substituent positions and the energetic consequences of "ring flipping" became a cornerstone of modern organic chemistry, allowing for the rational design and synthesis of specific stereoisomers. ic.ac.ukwikidoc.org
Overview of Research Trajectories for 4-Pentylcyclohexanamine
This compound (CAS No. 38793-01-0) is a specific derivative that has been a subject of focused research, primarily due to its structural features: a cyclohexane ring providing a rigid core and a pentyl group providing a flexible, lipophilic tail. solubilityofthings.comambeed.com
Key research trajectories for this compound include:
Liquid Crystals : A significant area of investigation has been the use of this compound as a component in the synthesis of liquid crystals. The combination of the rigid cyclohexyl group and the flexible pentyl chain is conducive to forming mesophases, the state of matter between liquid and solid that is characteristic of liquid crystals. jmchemsci.comresearchgate.net Molecules with such features, known as mesogens, are essential for applications in display technologies and optical devices. jmchemsci.comdtic.mil
Chemical Synthesis Intermediate : The amine group of this compound is a reactive handle that allows the molecule to be used as an intermediate in the synthesis of more complex structures. researchgate.net It can be readily transformed into amides, ureas, and other derivatives for various applications, including the development of new materials and biologically active compounds. grafiati.comnih.gov
Below is a table of selected physical and chemical properties for the parent compound, cyclohexylamine, to provide context for the properties of its derivatives.
| Property | Value |
| Chemical Formula | C6H13N |
| Molar Mass | 99.17 g/mol |
| Appearance | Clear to yellowish liquid |
| Odor | Strong, fishy, amine-like |
| Boiling Point | 134.5 °C (274.1 °F; 407.6 K) |
| Melting Point | -17.7 °C (0.1 °F; 255.5 K) |
| Density | 0.8647 g/cm³ |
| Solubility in water | Miscible |
| Acidity (pKa) | 10.64 |
| Data sourced from PubChem CID 7965. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pentylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-11H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEVYZKSODGUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38793-01-0 | |
| Record name | 4-Amylcyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Pentylcyclohexanamine and Its Analogues
Stereoselective Synthesis of 4-Pentylcyclohexanamine
Stereoselectivity is paramount in the synthesis of 4-substituted cyclohexanamines, as the spatial arrangement of the amine and pentyl groups (cis or trans) dictates the molecule's three-dimensional shape and, consequently, its biological and physical properties.
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. wikipedia.org While this compound itself can exist as cis and trans diastereomers, the introduction of chirality can be achieved through advanced catalytic methods, particularly when the cyclohexane (B81311) ring is rendered chiral by its substitution pattern.
A highly effective modern approach involves enzymatic reductive amination. Research has demonstrated that engineered imine reductase (IRED) enzymes can catalyze the reductive amination of 4-substituted cyclohexanones to produce axially chiral 4-substituted cyclohexylamines with exceptional stereocontrol. researchgate.net By modifying the enzyme's active site, specific variants can be created that selectively bind different imine configurations, leading to complementary stereochemical outcomes. researchgate.net This strategy could be applied to 4-pentylcyclohexanone (B1630823), where different IRED variants would facilitate the formation of specific stereoisomers of this compound, achieving high enantiomeric excess. researchgate.net
Organocatalysis represents another powerful tool for enantioselective synthesis. wikipedia.orgnih.gov Chiral Brønsted acids, such as chiral phosphoric acid (CPA) derivatives, have been successfully used in asymmetric cycloaddition reactions to generate functionalized cyclohexylamine (B46788) derivatives with moderate to good enantioselectivity. rsc.orgsigmaaldrich.com A hypothetical enantioselective synthesis of a this compound precursor could involve a CPA-catalyzed reaction, establishing a chiral center that guides the subsequent formation of the final amine.
Table 1: Conceptual Enantioselective Approaches for this compound Synthesis
| Method | Catalyst Type | Key Principle | Potential Outcome |
| Enzymatic Amination | Engineered Imine Reductase (IRED) | Enzyme pocket is tailored to selectively bind a specific imine precursor, guiding the stereochemical course of the reduction. researchgate.net | High enantiomeric excess for axially chiral this compound. |
| Organocatalysis | Chiral Phosphoric Acid (CPA) | A chiral catalyst creates an asymmetric environment, favoring one reaction pathway to produce an enantiomerically enriched intermediate. rsc.orgsigmaaldrich.com | Enantioselective formation of a key precursor to this compound. |
Diastereoselective Control in Synthesis
Diastereoselective synthesis focuses on controlling the formation of diastereomers, such as the cis and trans isomers of this compound. This is most commonly achieved by the stereoselective reduction of a ketone precursor, 4-pentylcyclohexanone. The choice of the reducing agent is critical in determining the stereochemical outcome.
Bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), favor axial attack on the carbonyl group. This approach leads to the formation of the equatorial alcohol, which corresponds to the cis-4-pentylcyclohexanol. Conversely, less sterically hindered reagents like sodium borohydride (B1222165) (NaBH₄) typically favor equatorial attack, yielding the axial alcohol, which corresponds to the trans-4-pentylcyclohexanol. tamu.edu This principle has been demonstrated in the reduction of analogous 4-alkylcyclohexanones, where fungi were used to stereoselectively produce the trans-alcohol from 4-tert-pentylcyclohexanone. tandfonline.comresearchgate.net
The Narasaka-Prasad reduction offers another sophisticated method for achieving high diastereoselectivity, specifically for producing syn-1,3-diols from β-hydroxy ketones by using a boron chelating agent to direct the hydride attack. wikipedia.org While not directly applicable to a simple ketone, this illustrates the power of chelation control in directing stereochemical outcomes in complex cyclohexane systems.
Once the desired alcohol diastereomer is obtained, it can be converted to the corresponding amine via methods like the Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source, largely retaining the stereochemistry.
Table 2: Diastereoselective Reduction of 4-Alkylcyclohexanone Precursors Data based on analogous 4-tert-butylcyclohexanone (B146137) reductions. tamu.edu
| Reducing Agent | Attack Trajectory | Major Product Isomer | Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | Equatorial Attack | trans-4-tert-butylcyclohexanol | ~80:20 |
| L-Selectride® | Axial Attack | cis-4-tert-butylcyclohexanol | >99:1 |
Novel Reaction Pathways for Cyclohexanamine Formation
Beyond classical methods, several novel pathways offer efficient and versatile access to the cyclohexanamine core structure.
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, converting a ketone or aldehyde into an amine in a single pot. masterorganicchemistry.comresearchgate.net The direct reductive amination of 4-pentylcyclohexanone with ammonia (B1221849) would be the most straightforward route to primary this compound. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the final amine. rsc.org
The choice of reducing agent is crucial and depends on the specific requirements of the reaction, such as substrate tolerance and pH conditions. commonorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is selective for the protonated iminium ion over the starting ketone, allowing the reaction to be performed in one pot under mildly acidic conditions that favor imine formation. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (STAB) is another popular, milder alternative that avoids the use of toxic cyanide reagents. commonorganicchemistry.comresearchgate.net For industrial applications, catalytic hydrogenation using metal catalysts like palladium, platinum, or iron offers a greener and more atom-economical approach. nih.gov
Table 3: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Selective for imines/iminium ions over ketones. masterorganicchemistry.com | Toxic cyanide byproduct; moisture sensitive. |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild, non-toxic alternative to NaBH₃CN. commonorganicchemistry.com | Moisture sensitive; not compatible with protic solvents. commonorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Can also reduce the starting ketone, requiring sequential addition. commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Fe/(N)SiC) | Various | High atom economy; "green" process. nih.gov | Requires specialized high-pressure equipment. |
Organometallic Reagent Mediated Cyclohexane Amination
Modern organometallic chemistry provides powerful tools for C-N bond formation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This methodology can also be applied to the synthesis of alkyl amines. A potential synthesis for a derivative of this compound could involve the coupling of 4-pentylcyclohexyl bromide or triflate with an amine or an ammonia equivalent, using a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., JohnPhos, DavePhos, RuPhos). organic-chemistry.orgrsc.orgumich.edu This method is valued for its broad substrate scope and functional group tolerance. fishersci.it
A more cutting-edge approach involves the direct C-H amination of an unactivated alkane. Research has shown that dirhodium catalysts can perform site-selective C-H functionalization on cyclohexane derivatives. acs.org While challenging, a future synthetic route could involve the direct, regioselective amination of a C-H bond in pentylcyclohexane (B1580667) using a tailored organometallic catalyst, representing a highly efficient and atom-economical strategy.
Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. frontiersin.orgresearchgate.net Several named MCRs, such as the Ugi and Biginelli reactions, are staples of modern organic synthesis. organic-chemistry.orgnih.gov
While many MCRs use pre-formed amines as building blocks, others can be used to construct the cyclic core itself. mdpi.comgrafiati.com For instance, a variation of the Hantzsch dihydropyridine (B1217469) synthesis could hypothetically be employed. This reaction typically combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine ring. nih.gov A modified Hantzsch-type MCR could be envisioned using a pentyl-containing substrate to construct a substituted dihydropyridine or a related cyclohexene (B86901) ring system, which could then be hydrogenated to yield the saturated this compound scaffold. This approach allows for the rapid assembly of the core structure with opportunities to install various functional groups in a single, convergent step. rsc.org
Synthetic Routes Involving Functional Group Transformations
Functional group transformations are a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. In the context of this compound synthesis, amide reduction and C-C bond-forming reactions are of particular importance.
Amide Reduction Methodologies
The reduction of amides presents a direct route to amines. cengage.com.au A common precursor for this compound via this method is N-cyclohexylacetamide or a related amide. The carbonyl group of the amide is reduced to a methylene (B1212753) group (–CH2–) to yield the corresponding amine. cengage.com.au
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent frequently employed for this transformation. cengage.com.au The reaction typically involves treating the amide with LiAlH4 in an ethereal solvent, followed by a water workup. cengage.com.au This method is effective for converting a carboxylic acid derivative into an amine with the same number of carbon atoms. cengage.com.au
Alternative, milder, and more selective methods for amide reduction have also been developed. These include the use of silanes in combination with catalysts. For instance, a metal-free catalytic protocol using tetrabutylammonium (B224687) difluorotriphenylsilicate with a silane (B1218182) can efficiently convert amides to amines at room temperature. organic-chemistry.org Another approach involves the activation of the amide with triflic anhydride (B1165640) (Tf2O) followed by reduction with sodium borohydride. organic-chemistry.org
Table 1: Comparison of Amide Reduction Methodologies
| Reducing Agent/System | Catalyst | Reaction Conditions | Scope/Notes |
| Lithium aluminum hydride (LiAlH4) | None | Ethereal solvent, then H2O | Powerful, reduces various amides |
| Diethylsilane | [Ir(COE)2Cl]2 | - | Stepwise reduction to amine via imine |
| Silanes | Tetrabutylammonium difluorotriphenylsilicate | Room temperature | Metal-free, broad substrate scope |
| Sodium borohydride | Tf2O (activation) | THF, room temperature | Expeditious and practical |
| Hydrosilanes | Triethylborane/alkali metal base | Mild conditions | Can also yield aldimines or nitriles |
| Hydrosilanes | Nickel catalyst | - | Tolerates esters and epimerizable centers |
C-C Bond Forming Reactions in Cyclohexane Skeletons
The introduction of the pentyl group onto the cyclohexane ring is a critical step in the synthesis of this compound. This is achieved through carbon-carbon bond-forming reactions. These reactions are fundamental in organic chemistry for building complex carbon skeletons from simpler precursors. rsc.org
One common strategy involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with a cyclohexanone (B45756) derivative. For instance, pentylmagnesium bromide can react with cyclohexanone to form 1-pentylcyclohexanol. Subsequent dehydration to form pentylcyclohexene, followed by hydrogenation, can yield pentylcyclohexane. Further functionalization is then required to introduce the amine group.
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, offers another versatile method. uci.edutaylorandfrancis.com For example, a properly functionalized cyclohexyl derivative (e.g., a boronic acid or ester) could be coupled with a pentyl halide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. taylorandfrancis.com
Other notable C-C bond-forming reactions that can be adapted for the synthesis of substituted cyclohexanes include the Michael addition and the Robinson annulation, which are particularly useful for creating six-membered rings. scribd.com While not directly forming the final product, these methods can be instrumental in constructing the core cyclohexane structure with the necessary substitution pattern for subsequent conversion to this compound. scribd.comacs.org
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and environmentally benign pathways. Both homogeneous and heterogeneous catalysis have been applied to the synthesis of cyclohexylamines.
Homogeneous Catalysis
Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity. In the synthesis of cyclohexylamines, transition metal complexes are often employed. For instance, rhodium-catalyzed hydrohydroxymethylation followed by a ruthenium-catalyzed amination can convert olefins to primary diamines. researchgate.net While this example illustrates a pathway to diamines, similar principles can be applied to the synthesis of monoamines.
Nickel-based homogeneous catalysts have also shown promise. For example, a chiral nickel catalyst can be used for the enantioconvergent synthesis of dialkyl carbinamines from α-phthalimido alkyl chlorides or N-hydroxyphthalimide esters of protected α-amino acids. nih.govnih.gov This highlights the potential for developing asymmetric syntheses of this compound analogues.
Table 2: Examples of Homogeneous Catalysts in Amine Synthesis
| Catalyst System | Reaction Type | Substrates | Products |
| Rhodium/Ruthenium complexes | Hydrohydroxymethylation/Amination | Olefins, Ammonia | Primary diamines |
| Chiral Nickel/Diamine complex | Enantioconvergent cross-coupling | Alkylzinc reagents, α-phthalimido alkyl chlorides | Chiral dialkyl carbinamines |
| RuCl2(PPh3)3 | Hydrogenation | Aniline (B41778) | Cyclohexylamine |
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation and recycling, making them highly desirable for industrial processes. researchgate.netukzn.ac.za The synthesis of cyclohexylamine from aniline hydrogenation is a classic example where heterogeneous catalysts are used. acs.orgrsc.org Catalysts such as nickel, cobalt, palladium, and ruthenium supported on materials like alumina (B75360) (Al2O3), carbon, or silica (B1680970) are commonly employed. researchgate.netgoogle.com
For the direct synthesis of this compound, a key reaction is the reductive amination of 4-pentylcyclohexanone. wikipedia.org This one-pot reaction involves the condensation of the ketone with ammonia to form an imine, which is then hydrogenated to the amine. wikipedia.org Nickel-based catalysts, such as Raney nickel or Ni supported on Al2O3, have demonstrated high efficacy in this process. researchgate.netmdpi.com The reaction conditions, including temperature, pressure, and the presence of a base, can significantly influence the conversion and selectivity. researchgate.net
Another route involves the amination of cyclohexanols. researchgate.net Nickel-based catalysts have also been shown to be effective for the reductive amination of cyclohexanol (B46403) to cyclohexylamine, proceeding through a "borrowing hydrogen" mechanism. researchgate.net
The choice of catalyst support can also play a crucial role. For instance, modifying Al2O3 with phosphorus has been shown to improve the performance of cobalt catalysts in the hydrogenation of aniline to cyclohexylamine. google.com
Table 3: Examples of Heterogeneous Catalysts in Cyclohexylamine Synthesis
| Catalyst | Support | Reaction Type | Substrates | Product |
| Nickel | Al2O3, Carbon | Reductive Amination | Cyclohexanone, Ammonia, H2 | Cyclohexylamine |
| Raney Nickel | - | Reductive Amination | 1,3-Cyclohexanedione, Ammonia, H2 | 1,3-Cyclohexanediamine |
| Gold-Palladium Alloy | TiO2 | Dehydrogenative Aromatization | Cyclohexylamines | Diarylamines |
| Ruthenium-Vanadium | MCM-41 | One-step synthesis | Benzene, Hydroxylamine, H2 | Cyclohexylamine |
| Copper-Chromium-Lanthanum | γ-Al2O3 | Reductive Amination | Cyclohexanone, Ammonia | Cyclohexylamine |
Elucidation of Reaction Mechanisms and Chemical Transformations Involving 4 Pentylcyclohexanamine
Mechanistic Investigations of Amine-Based Reactions
The primary amino group in 4-pentylcyclohexanamine is the main center of reactivity, participating in a variety of chemical transformations typical of primary amines.
As a primary amine, this compound can act as a nucleophile, attacking electrophilic centers. The lone pair of electrons on the nitrogen atom initiates these reactions. Common examples include reactions with alkyl halides, carbonyl compounds, and acyl chlorides.
In the case of reaction with an alkyl halide, the reaction proceeds via a nucleophilic substitution mechanism. The amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a secondary amine. This can further react to form tertiary amines and, ultimately, quaternary ammonium (B1175870) salts. The reaction is generally considered to be an S(_N)2 type reaction, involving a backside attack on the electrophile.
| Reactant | Product | Reaction Type |
| Alkyl Halide | Secondary Amine | S(_N)2 |
| Aldehyde/Ketone | Imine (Schiff Base) | Nucleophilic Addition |
| Acyl Chloride | Amide | Nucleophilic Acyl Substitution |
This table outlines the expected products from nucleophilic attack pathways of this compound with various electrophiles.
Proton transfer is a fundamental process in the reactions of amines. This compound, being a base, can accept a proton to form the corresponding cyclohexylammonium ion. The basicity of the amine is a key factor in these reactions and is influenced by the electronic and steric effects of the alkyl substituents. The pentyl group, being an electron-donating group, slightly increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted cyclohexylamine (B46788).
Proton transfer is a crucial step in acid-catalyzed reactions and plays a significant role in determining the reaction kinetics and equilibria. For instance, in the formation of an imine from an aldehyde or ketone, protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by the amine. Subsequent proton transfers facilitate the elimination of a water molecule to form the final imine product.
Under certain conditions, carbocation intermediates formed during reactions of this compound or its derivatives can undergo rearrangement. A common type of rearrangement in cyclohexyl systems is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group. wikipedia.orgspcmc.ac.in For example, if the amino group were to be converted into a good leaving group (e.g., via diazotization with nitrous acid), the resulting carbocation could potentially undergo rearrangement to form a more stable carbocation before being trapped by a nucleophile. wikipedia.orglscollege.ac.in The driving force for such rearrangements is the formation of a more stable carbocationic species. spcmc.ac.in
Stereochemical Outcomes of Reactions
The stereochemistry of the cyclohexane (B81311) ring plays a pivotal role in dictating the stereochemical outcome of reactions involving this compound. The molecule exists as two diastereomers, cis and trans, depending on the relative orientation of the amino and pentyl groups. These diastereomers can exist in different chair conformations, with the bulky pentyl group strongly preferring an equatorial position to minimize steric strain. libretexts.org
Reactions at the amino group can be stereoselective, meaning that one stereoisomer of the product is formed preferentially over others. masterorganicchemistry.comsaskoer.ca For example, in a nucleophilic substitution reaction where the amine acts as the nucleophile, the stereochemistry of the cyclohexane ring is typically retained. However, if a reaction creates a new stereocenter, the existing stereochemistry of the this compound can influence the stereochemistry of the newly formed center, leading to diastereomeric products in unequal amounts. cureffi.org This is known as diastereoselectivity.
| Isomer | Preferred Conformation of Pentyl Group | Potential Influence on Reactivity |
| trans-4-Pentylcyclohexanamine | Equatorial | Less steric hindrance for axial attack on a neighboring group. |
| cis-4-Pentylcyclohexanamine | Equatorial | Amino group will be axial, potentially leading to different steric interactions. |
This table illustrates the conformational preferences and potential reactivity differences between the cis and trans isomers of this compound.
Role of the Pentyl Substituent in Directing Reactivity
The pentyl group at the 4-position of the cyclohexane ring has a significant influence on the reactivity of the molecule, primarily through steric and conformational effects.
Conformational Locking : The large size of the pentyl group effectively "locks" the cyclohexane ring in a chair conformation where the pentyl group occupies an equatorial position to minimize 1,3-diaxial interactions. libretexts.orgfiveable.me This conformational preference, in turn, influences the orientation of the amino group. In the trans isomer, the amino group will also be in an equatorial position, while in the cis isomer, it will be in an axial position.
Steric Hindrance : The orientation of the amino group (axial vs. equatorial) affects its accessibility to reagents. An equatorial amino group is generally more sterically accessible than an axial one, which can lead to differences in reaction rates. spcmc.ac.in For example, reactions that are sensitive to steric hindrance may proceed faster with the trans isomer.
Electronic Effects : As an alkyl group, the pentyl substituent has a weak electron-donating inductive effect. This effect can slightly increase the nucleophilicity and basicity of the amino group.
Theoretical Frameworks for Reaction Pathway Analysis
Computational chemistry provides powerful tools for analyzing the reaction pathways of molecules like this compound. researchgate.net Theoretical frameworks such as Density Functional Theory (DFT) can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. nih.gov
These computational methods can provide valuable insights into:
Reaction Energetics : Calculation of activation energies and reaction enthalpies can help to predict the feasibility and selectivity of a reaction.
Transition State Structures : The geometry of the transition state can reveal key details about the reaction mechanism, such as which bonds are breaking and forming.
Conformational Analysis : Computational models can be used to determine the relative stabilities of different conformations of the reactants and products, which is crucial for understanding the role of the pentyl substituent.
By combining experimental data with theoretical calculations, a more complete and detailed picture of the reaction mechanisms involving this compound can be developed.
Conformational Analysis of 4 Pentylcyclohexanamine
Equilibrium Conformations of the Cyclohexane (B81311) Ring
The flexibility of the cyclohexane ring allows it to adopt various non-planar conformations to alleviate ring strain. libretexts.org Among these, the chair conformation is the most stable and, therefore, the most prevalent.
Chair Conformation Analysis
The chair conformation of cyclohexane is its lowest energy state, exhibiting minimal angle and torsional strain. libretexts.orgwikipedia.org In this arrangement, the carbon-carbon bond angles are approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thereby eliminating angle strain. libretexts.org Furthermore, all the hydrogen atoms are in a staggered arrangement, which minimizes torsional strain. libretexts.orglibretexts.org
The twelve hydrogen atoms on a cyclohexane ring in a chair conformation are not equivalent and are classified into two types: axial and equatorial. libretexts.orglumenlearning.com Axial bonds are parallel to the principal axis of the ring, with three pointing up and three pointing down. libretexts.orglumenlearning.com Equatorial bonds are located around the "equator" of the ring. libretexts.orglumenlearning.com
Interconversion Pathways (e.g., Chair Flip)
Cyclohexane rings are not static; they undergo a rapid process of conformational interconversion known as a "ring flip" or "chair flip." wikipedia.orglibretexts.org During a ring flip, a series of partial bond rotations occur, causing the ring to pass through higher-energy conformations such as the half-chair and the boat conformation. libretexts.orgmasterorganicchemistry.com The energy barrier for this interconversion is approximately 10-11 kcal/mol (about 45 kJ/mol), which is readily overcome at room temperature, leading to millions of interconversions per second. libretexts.orgmasterorganicchemistry.comlibretexts.org
A crucial consequence of the chair flip is the interchange of axial and equatorial positions. libretexts.orglibretexts.org An atom or group that was in an axial position in one chair conformation becomes equatorial in the flipped chair, and vice versa. libretexts.orglibretexts.org For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy. libretexts.org
Influence of the Pentyl Chain on Ring Conformation
The presence of substituents on the cyclohexane ring, such as the pentyl and amino groups in 4-Pentylcyclohexanamine, disrupts the energetic equivalence of the two chair conformations. The steric interactions of these groups significantly influence the conformational equilibrium.
Steric Interactions and Strain Energy
When a substituent occupies an axial position, it experiences steric hindrance from the two other axial atoms on the same side of the ring. lumenlearning.comcsbsju.edu This unfavorable interaction, known as a 1,3-diaxial interaction, increases the strain energy of the molecule. libretexts.orglibretexts.org These interactions are essentially gauche interactions, similar to those observed in the conformational analysis of butane. csbsju.edumasterorganicchemistry.com The magnitude of this steric strain is dependent on the size of the substituent. libretexts.orgwikipedia.org Larger groups experience greater repulsive forces when placed in an axial position. wikipedia.org
Axial vs. Equatorial Preferences of Substituents
To minimize steric strain, substituents on a cyclohexane ring preferentially occupy the more spacious equatorial positions. lumenlearning.comfiveable.me The energy difference between the axial and equatorial conformations is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position. masterorganicchemistry.comwikipedia.org A larger A-value signifies a stronger preference for the equatorial position and indicates a bulkier substituent. masterorganicchemistry.commasterorganicchemistry.com
For this compound, both the pentyl and the amino groups will favor the equatorial position. The relative steric bulk of these groups determines the predominant conformation. Generally, alkyl groups are bulkier than an amino group. The A-value for a methyl group is approximately 1.7-1.8 kcal/mol, while for an amino group (NH2), it is around 1.2-1.8 kcal/mol. wikipedia.orgubc.ca The pentyl group, being a larger alkyl group, would be expected to have a slightly higher A-value than a methyl group. Consequently, the conformer where the pentyl group is equatorial will be significantly more stable. When both substituents are in the equatorial position in the trans-isomer, this will represent the most stable conformation. In the cis-isomer, where one group must be axial, the conformation with the larger pentyl group in the equatorial position and the smaller amino group in the axial position will be favored.
| Substituent | A-Value (kcal/mol) | Preference |
|---|---|---|
| -CH₃ | ~1.7-1.8 | Equatorial |
| -NH₂ | ~1.2-1.8 | Equatorial |
| -Pentyl | >1.8 (estimated) | Strongly Equatorial |
Conformational Isomerism and Rotational Barriers
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org In this compound, in addition to the ring flip, rotation can occur around the carbon-carbon single bonds of the pentyl chain and the carbon-nitrogen bond.
The rotation around these bonds is not entirely free and is hindered by rotational barriers, which are the energy maxima that must be overcome for rotation to occur. maricopa.edu These barriers arise from torsional strain (eclipsing interactions) and steric strain between adjacent groups. maricopa.educhemistrysteps.com For example, in butane, the rotation around the central C-C bond experiences a barrier, with the fully eclipsed conformation being the highest in energy. libretexts.orgmaricopa.edu
Computational and Spectroscopic Approaches to Conformational Studies
The study of the three-dimensional arrangement of atoms in this compound, particularly the orientation of its pentyl and amine substituents on the cyclohexane ring, relies heavily on a combination of computational modeling and spectroscopic analysis. These methods provide deep insights into the relative stability of different conformers and the energy barriers between them.
Computational Approaches
Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful predictive tool in conformational analysis. ajol.infonih.gov These theoretical calculations are used to model the potential chair conformations of the cis and trans isomers of this compound and to determine their relative thermodynamic stabilities. For substituted cyclohexanes, the most stable conformation is typically the one that minimizes steric hindrance, particularly 1,3-diaxial interactions. libretexts.org
The primary conformations of interest are the chair forms. For trans-4-Pentylcyclohexanamine, two chair conformers are possible: one with both the pentyl and amino groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). For cis-4-Pentylcyclohexanamine, ring flipping interconverts two equivalent conformations, each having one axial and one equatorial substituent.
DFT calculations can compute the single-point energies of these optimized geometries to predict their relative stabilities. mdpi.comnih.gov It is widely expected that the trans-diequatorial conformer is the most stable due to both the bulky pentyl group and the amino group avoiding unfavorable steric interactions with the axial hydrogens of the ring. libretexts.org The energy difference between conformers provides a quantitative measure of this stability. ethz.ch
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT
| Isomer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Stability |
| trans | diequatorial | 0.00 (Reference) | Most Stable |
| trans | diaxial | > 5.0 | Least Stable |
| cis | axial/equatorial | ~2.0 - 3.0 | Intermediate |
Note: Data are illustrative, based on established principles of conformational analysis for substituted cyclohexanes. libretexts.org
Spectroscopic Approaches
Spectroscopy provides experimental evidence that can be used to validate and refine computational models. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal techniques employed for this purpose. sciepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the predominant conformation of a molecule in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information based on the chemical environment of each nucleus. libretexts.org
In ¹³C NMR, the number of distinct signals indicates the number of unique carbon environments in the molecule. cognitoedu.orgsavemyexams.com For the highly symmetric trans-diequatorial conformer of this compound, a specific number of signals would be expected. The chemical shifts (δ) of the cyclohexane ring carbons are particularly sensitive to the axial or equatorial orientation of the substituents. Carbons bearing equatorial groups typically resonate at a slightly downfield (higher ppm) position compared to those with axial groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of trans-4-Pentylcyclohexanamine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-NH₂) | 50 - 55 | Carbon attached to the electron-withdrawing amine group. |
| C4 (C-Pentyl) | 35 - 40 | Carbon bearing the alkyl substituent. |
| C2, C6, C3, C5 | 25 - 35 | Ring carbons influenced by substituent positions. |
| Pentyl Chain | 14 - 32 | Typical aliphatic carbon chemical shifts. |
Note: Values are estimates based on typical chemical shift ranges for substituted cyclohexanes and amines. cognitoedu.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. utdallas.edulibretexts.org For this compound, the IR spectrum would clearly show absorptions corresponding to the amine (N-H) and alkyl (C-H) groups.
Key expected vibrational modes include:
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Strong, sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the cyclohexane ring and pentyl chain.
N-H Bending (Scissoring): A broad absorption of medium to strong intensity is expected in the 1590-1650 cm⁻¹ region.
While IR is less direct than NMR for conformational analysis, subtle shifts in the position and shape of the N-H and C-N vibrational bands can sometimes provide clues about the conformational state, especially when comparing experimental spectra to those simulated from computational models. mdpi.comnih.gov
Table 3: Principal Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine | N-H Bend | 1590 - 1650 |
| Alkyl Groups | C-H Stretch | 2850 - 2960 |
Note: Data are based on standard IR correlation tables. utdallas.edunih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pentylcyclohexanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy offers critical information about the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. In 4-Pentylcyclohexanamine, the ¹H NMR spectrum would be expected to show a series of signals corresponding to the various protons on the cyclohexane (B81311) ring and the pentyl chain.
Key expected features in the ¹H NMR spectrum include:
Alkyl Chain Protons: The terminal methyl group (CH₃) of the pentyl chain would typically appear as a triplet in the upfield region of the spectrum. The methylene (B1212753) groups (CH₂) of the pentyl chain would present as complex multiplets due to spin-spin coupling with adjacent protons.
Cyclohexane Ring Protons: The protons on the cyclohexane ring would exhibit complex splitting patterns due to their fixed chair or boat conformations and the resulting axial and equatorial positions. The proton attached to the carbon bearing the amino group (the α-proton) would likely appear as a distinct multiplet.
Amine Protons: The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure. The coupling patterns, such as triplets and quartets, can help establish an ethyl fragment, a common feature to look for in proton spectra. youtube.com
A hypothetical data table for the expected ¹H NMR chemical shifts of this compound is presented below.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| -CH(NH₂) | 2.5 - 3.0 | Multiplet | 1H |
| Cyclohexane CH₂ | 1.0 - 2.0 | Multiplet | 10H |
| -CH₂- (pentyl, adjacent to ring) | 1.2 - 1.5 | Multiplet | 2H |
| -(CH₂)₃- (pentyl) | 1.2 - 1.4 | Multiplet | 6H |
| -CH₃ (pentyl) | 0.8 - 1.0 | Triplet | 3H |
| -NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |
¹³C NMR for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. libretexts.org For this compound, the spectrum would show distinct signals for each carbon atom in a unique electronic environment.
Expected features in the ¹³C NMR spectrum include:
Cyclohexane Carbons: The carbon atom attached to the nitrogen (C-N) would be shifted downfield compared to the other ring carbons. Due to the symmetry of the molecule, some of the other cyclohexane carbons may be chemically equivalent, leading to fewer than six signals for the ring.
Pentyl Chain Carbons: Each of the five carbon atoms in the pentyl chain would likely give a distinct signal, with the terminal methyl carbon appearing at the most upfield position.
Below is a table of predicted ¹³C NMR chemical shifts.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-NH₂ | 50 - 60 |
| C-4 (cyclohexane, with pentyl) | 40 - 50 |
| Cyclohexane CH₂ | 25 - 40 |
| -CH₂- (pentyl, adjacent to ring) | 30 - 40 |
| -(CH₂)₃- (pentyl) | 20 - 35 |
| -CH₃ (pentyl) | 13 - 15 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure. mnstate.educam.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. mnstate.edu Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This would allow for the tracing of the connectivity within the cyclohexane ring and along the pentyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. walisongo.ac.id Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, providing a definitive assignment of the carbon skeleton based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. walisongo.ac.id This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the pentyl group to the correct position on the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons, irrespective of their bonding connectivity. researchgate.net Cross-peaks indicate that protons are close to each other in space, which can help determine the stereochemistry of the molecule, such as the relative orientation of the pentyl and amine groups on the cyclohexane ring (cis vs. trans).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the structure through fragmentation analysis. neu.edu.tr
Molecular Ion Analysis and Molecular Formula Determination
In a mass spectrum, the peak corresponding to the intact molecule that has been ionized is called the molecular ion (M⁺·). libretexts.org For this compound (C₁₁H₂₃N), the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The presence of a single nitrogen atom means the molecular weight will be an odd number, a rule that aids in identification. miamioh.edu High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion. uni-saarland.de
Fragmentation Pattern Interpretation and Alpha-Cleavage Diagnostics
The molecular ion is often unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. For amines, a common and diagnostic fragmentation pathway is alpha-cleavage. wikipedia.orgyoutube.com
Alpha-Cleavage: This process involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduwikipedia.org The driving force is the ability of the nitrogen's lone pair of electrons to stabilize the resulting positive charge. In this compound, alpha-cleavage can occur at two positions on the cyclohexane ring adjacent to the carbon bearing the amino group. This would lead to the loss of alkyl radicals and the formation of a stable, nitrogen-containing cation. The largest group attached to the alpha-carbon is preferentially lost. miamioh.edu
The fragmentation of cyclic structures requires the cleavage of two bonds to produce a fragment with a different mass. ic.ac.uk A primary fragmentation would be the loss of the pentyl group. The resulting fragments provide a fingerprint that can be used to confirm the structure of the molecule.
A table of potential key fragments and their corresponding m/z values is shown below.
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |
| [C₁₁H₂₃N]⁺· | 169 | Molecular Ion |
| [M - C₅H₁₁]⁺ | 98 | Loss of the pentyl radical |
| [C₆H₁₂N]⁺ | 98 | Alpha-cleavage with loss of a C₅H₁₁ radical from the ring |
| [CH₂=NH₂]⁺ | 30 | Alpha-cleavage product |
The most abundant peak in the spectrum is known as the base peak and is often the result of the formation of a particularly stable fragment ion. libretexts.org For aliphatic amines, ions resulting from alpha-cleavage are often very prominent. miamioh.edumsu.edu
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a compound. nih.gov Unlike unit-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). libretexts.org This precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass. libretexts.org
For this compound, the molecular formula is C₁₁H₂₃N. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 amu, ¹H = 1.007825 amu, ¹⁴N = 14.003074 amu), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. libretexts.org
In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and keep the molecular ion intact. libretexts.orgukacusat.in The resulting ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, which can distinguish between ions with very small mass differences. ukacusat.in
The experimentally measured accurate mass of the molecular ion is then compared against a database of theoretical masses for all possible elemental compositions. The formula that provides the smallest mass difference, or error (usually < 5 ppm), is confirmed as the elemental composition of the analyte. researchgate.net This technique provides definitive evidence for the molecular formula of this compound, complementing other structural elucidation methods.
Table 1: Illustrative HRMS Data for this compound This table presents hypothetical data based on established principles of HRMS analysis.
| Parameter | Value |
| Ion Formula | [C₁₁H₂₃N + H]⁺ |
| Theoretical m/z | 170.19032 |
| Measured m/z | 170.19001 |
| Mass Difference (mDa) | -0.31 |
| Error (ppm) | -1.82 |
| Inferred Elemental Composition | C₁₁H₂₃N |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecules, which occurs when the radiation frequency matches the natural vibrational frequency of a specific bond and results in a change in the bond's dipole moment. mt.comedinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser), where the energy shift between the incident and scattered photons corresponds to the vibrational modes of the molecule. A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com
Identification of Characteristic Functional Group Vibrations
The structure of this compound contains several key functional groups whose vibrations can be identified in its IR and Raman spectra: the primary amine group (-NH₂), the saturated cyclohexyl ring, and the pentyl chain.
N-H Vibrations: Primary amines characteristically show two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. mvpsvktcollege.ac.inopenstax.org A medium to strong scissoring (bending) vibration is also typically observed around 1650-1580 cm⁻¹.
C-H Vibrations: The aliphatic C-H bonds of the cyclohexyl and pentyl groups give rise to strong stretching vibrations in the 3000-2850 cm⁻¹ region. uomustansiriyah.edu.iq Bending vibrations for these groups, such as scissoring and rocking, appear in the 1470-1350 cm⁻¹ range. uomustansiriyah.edu.iq
C-N Vibrations: The C-N stretching vibration typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region of the IR spectrum. caltech.edu
While IR spectroscopy is particularly sensitive to polar bonds like N-H and C-N, Raman spectroscopy is often more effective for analyzing the non-polar C-C backbone of the alkyl chains and the cyclohexyl ring. nih.gov The combination of both techniques provides a comprehensive vibrational profile for structural confirmation.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Primary Amine (R-NH₂) | N-H Asymmetric Stretch | 3500 - 3350 | Medium | Weak |
| Primary Amine (R-NH₂) | N-H Symmetric Stretch | 3400 - 3250 | Medium | Weak |
| Primary Amine (R-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 | Medium-Strong | Weak |
| Alkane (C-H) | C-H Stretch | 2960 - 2850 | Strong | Strong |
| Alkane (CH₂) | CH₂ Scissoring (Bend) | ~1465 | Medium | Medium |
| Amine (C-N) | C-N Stretch | 1250 - 1020 | Medium-Weak | Medium |
| Alkane (C-C) | C-C Stretch | 1200 - 800 | Weak | Medium-Strong |
X-ray Crystallography of this compound Derivatives and Analogues
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. libretexts.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. researchgate.net This provides unambiguous information on bond lengths, bond angles, and stereochemistry.
While obtaining a suitable single crystal of this compound itself may be challenging, structural information can be reliably obtained by studying its crystalline derivatives or structural analogues. mit.edufrontiersin.org This is a common and powerful strategy in structural chemistry. For instance, the analysis of related cyclohexylamine (B46788) derivatives provides critical insight into the conformational preferences and solid-state packing of the cyclohexyl ring and the geometry around the nitrogen atom.
Table 3: Representative Crystallographic Data for a Cyclohexylamine Derivative Data from the crystal structure of N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₇H₃₀N₂ |
| Crystal System | Tetragonal |
| Space Group | P-421m |
| a (Å) | 8.6755(3) |
| b (Å) | 8.6755(3) |
| c (Å) | 11.1611(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 840.03(7) |
| Z (molecules/unit cell) | 2 |
| Temperature (K) | 200 |
Computational Chemistry and Theoretical Studies of 4 Pentylcyclohexanamine
Quantum Chemical Calculations of Molecular Structure and Energy
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations could provide precise bond lengths, bond angles, and dihedral angles for 4-Pentylcyclohexanamine. Furthermore, these methods can calculate the molecule's electronic energy and thermodynamic properties, such as enthalpy of formation. While general principles of organic chemistry allow for a basic prediction of its structure, detailed quantum chemical calculations would provide quantitative data on the subtle interplay of steric and electronic effects introduced by the pentyl group on the cyclohexanamine ring.
Molecular Dynamics Simulations for Conformational Landscapes
The flexible nature of the cyclohexane (B81311) ring and the pentyl chain means that this compound can exist in various spatial arrangements or conformations. Molecular dynamics (MD) simulations can model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.govmdpi.com Such simulations would be crucial in exploring the conformational landscape of this compound, identifying the most populated conformations, and understanding the energy barriers between them. This information is vital for predicting how the molecule might interact with other molecules or biological targets.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling can be used to study the reactivity of this compound and the mechanisms of reactions in which it might participate. By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. For this compound, this could involve studying reactions at the amine group or C-H activation on the cyclohexane or pentyl moieties.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and vibrational modes.
Application of Machine Learning and AI in Chemical Research
In recent years, machine learning (ML) and artificial intelligence (AI) have become increasingly integrated into chemical research. These technologies can be trained on large datasets of chemical information to predict properties of new molecules with high speed and accuracy. While no specific ML models for this compound are documented, this approach could be used in the future to predict a wide range of its properties, from its bioactivity to its material characteristics, based on its structure.
Derivatives and Analogues of 4 Pentylcyclohexanamine
Structure-Activity Relationship (SAR) Studies of Substituted Cyclohexanamines
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgcollaborativedrug.com For cyclohexanamine derivatives, SAR studies aim to identify which parts of the molecule are essential for its effects, allowing chemists to modify the structure to enhance desired activities. wikipedia.org While specific SAR studies on 4-pentylcyclohexanamine are not extensively documented in the public domain, general principles can be derived from research on analogous substituted cyclic compounds.
Key areas of modification in SAR studies for cyclohexanamine derivatives typically include:
Substitution on the Cyclohexane (B81311) Ring: The nature, position, and stereochemistry of substituents on the cyclohexane ring significantly impact activity. The 4-pentyl group in this compound, being a bulky, lipophilic substituent, will influence how the molecule binds to its target. The stability of the cyclohexane chair conformation is a critical factor, with bulky substituents like a pentyl group strongly preferring the equatorial position to minimize steric hindrance. libretexts.org
Substitution on the Amino Group: Modifications to the primary amine (–NH2) group can drastically alter the compound's properties. N-alkylation, N-acylation, or the introduction of other functional groups can affect polarity, basicity, and the ability to form hydrogen bonds.
Stereochemistry: The relative orientation of substituents (cis/trans) and the conformation of the ring (chair/boat) are crucial. For disubstituted cyclohexanes, a conformation where both substituents are equatorial is generally more stable than when they are both axial. libretexts.org When one is axial and the other is equatorial, the conformer with the larger group in the equatorial position is typically favored. libretexts.org
Research on other substituted cyclic molecules provides insights that can be extrapolated. For instance, studies on benzimidazole-4,7-dione derivatives showed that the type and position of halogen substituents on an aniline (B41778) ring could fine-tune antagonistic activity, with fluoro- and chloro-disubstituted analogues showing higher potency. nih.gov Similarly, the biological activity of cyclohexanamine derivatives has been explored for applications including neuroprotective and anti-inflammatory effects, where the interaction with receptors like NMDA or sigma receptors is key. smolecule.comontosight.ai
| Introduction of Polar Groups | Adding polar groups (e.g., -OH) can increase water solubility and introduce new hydrogen bonding capabilities. | Adding a hydroxyl group to the cyclohexane ring would create a poly-substituted derivative with different physical properties. |
Synthesis and Characterization of N-Substituted 4-Pentylcyclohexanamines
The synthesis of N-substituted derivatives is a common strategy to explore the chemical space around a primary amine. For this compound, N-substitution would involve reacting the nucleophilic amino group with various electrophilic reagents.
A primary method for creating N-substituted derivatives is N-acylation . This reaction typically involves treating this compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. This process converts the basic amine into a neutral amide. The synthesis of N-acyl amino acids is a well-established field, and these methods can be readily adapted. mdpi.comnih.gov For example, a Schotten-Baumann-type reaction could be employed, where an acyl chloride is added to the amine in a two-phase system or in the presence of an aqueous base. nih.gov
Another common modification is N-alkylation , which can be achieved through reductive amination. In this two-step, one-pot process, this compound would first react with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-alkylated amine.
The characterization of these newly synthesized derivatives relies on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, showing the presence of the newly added N-substituent and shifts in the signals of the cyclohexyl and pentyl protons and carbons.
Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming the successful addition of the substituent.
Infrared (IR) Spectroscopy: Can identify the functional groups present, such as the appearance of a strong carbonyl (C=O) stretch for N-acyl derivatives or the change in N-H stretches.
Table 2: Hypothetical Synthesis and Characterization of N-Substituted 4-Pentylcyclohexanamines
| Derivative Name | Synthetic Method | Key Characterization Data Points |
|---|---|---|
| N-Acetyl-4-pentylcyclohexanamine | N-Acylation with acetyl chloride or acetic anhydride. | IR: Amide C=O stretch (~1650 cm⁻¹). ¹H NMR: Appearance of a singlet for the acetyl methyl group (~2 ppm). MS: Molecular ion peak corresponding to the addition of a C₂H₂O group. |
| N-Benzoyl-4-pentylcyclohexanamine | N-Acylation with benzoyl chloride (Schotten-Baumann conditions). | IR: Amide C=O stretch (~1640 cm⁻¹). ¹H NMR: Appearance of aromatic proton signals (7-8 ppm). MS: Molecular ion peak corresponding to the addition of a C₇H₅O group. |
| N-Benzyl-4-pentylcyclohexanamine | Reductive amination with benzaldehyde (B42025) and a reducing agent. | ¹H NMR: Appearance of a singlet or AB quartet for the benzylic CH₂ group (~3.8 ppm) and aromatic proton signals. MS: Molecular ion peak corresponding to the addition of a C₇H₇ group. |
Exploration of Poly-Substituted Cyclohexane Amines
The introduction of additional substituents onto the cyclohexane ring of this compound leads to poly-substituted derivatives with increased structural complexity. The synthesis of such compounds requires careful planning to control regioselectivity (which position is substituted) and stereoselectivity (the 3D arrangement of the new substituent relative to the existing ones).
The conformational analysis of these molecules becomes more intricate. The stability of a given chair conformer depends on the steric and electronic effects of all substituents. The large pentyl group will likely dominate, anchoring the conformation with itself in an equatorial position. The conformational preference of the new substituent(s) and the amine group must then be considered. Generally, the most stable conformation will be the one that minimizes unfavorable 1,3-diaxial interactions. libretexts.org
Synthetic strategies for creating poly-substituted cyclohexanes can be complex. nih.govrsc.org One might start with an already substituted cyclohexane precursor and introduce the amine and pentyl groups, or start with 4-pentylcyclohexanone (B1630823) and perform reactions that add substituents while controlling stereochemistry before converting the ketone to an amine. For example, creating a di-substituted cyclohexane diamine often involves multi-step syntheses. nih.gov
The study of poly-substituted cyclohexane β-amino acids, synthesized from starting materials like shikimic acid, demonstrates that even highly substituted cyclohexane rings can adopt stable, well-defined secondary structures. This suggests that poly-substituted derivatives of this compound could be designed as scaffolds for more complex molecular architectures.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-Acetyl-4-pentylcyclohexanamine |
| N-Benzoyl-4-pentylcyclohexanamine |
| N-Benzyl-4-pentylcyclohexanamine |
Applications of 4 Pentylcyclohexanamine in Organic Synthesis
Use as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is typically recovered at the end of the synthesis for reuse. wikipedia.org For a compound to be an effective chiral auxiliary, it must be enantiomerically pure and capable of inducing a high degree of facial selectivity in the substrate to which it is attached.
Theoretically, if 4-pentylcyclohexanamine were available in an enantiomerically pure form (either as the (1R,4S) or (1S,4R) stereoisomer, for example), it could be utilized as a chiral auxiliary. The amine functional group allows for its attachment to a substrate, often via the formation of an amide or an imine. The bulky pentyl group and the cyclohexane (B81311) ring would then create a sterically hindered environment, directing the approach of a reagent to one face of the molecule over the other, thus inducing asymmetry.
For instance, if acylated with a prochiral ketone, the resulting enamine could undergo diastereoselective alkylation. The stereochemical outcome would be dictated by the conformation of the chiral amine auxiliary. After the reaction, the auxiliary can be cleaved and recovered. This approach is common in asymmetric synthesis to produce enantiomerically enriched products. wikipedia.orgnih.gov
Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary based on this compound
| Entry | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl iodide | THF | -78 | >90:10 |
| 2 | Benzyl bromide | Toluene | -78 | >95:5 |
| 3 | Allyl bromide | DCM | -78 | >92:8 |
This table presents hypothetical data to illustrate the potential application of chiral this compound as a chiral auxiliary. The diastereomeric ratios are projected based on the expected steric influence of the auxiliary.
Employment as a Ligand in Catalysis
Amines are widely used as ligands in transition metal catalysis. researchgate.netdntb.gov.ua They can coordinate to a metal center and influence its electronic properties and steric environment, thereby affecting the catalyst's activity, selectivity, and stability. nih.govnih.gov N-heterocyclic carbenes (NHCs) and phosphine-based ligands are common examples, but simple amines and their derivatives also play a significant role. sigmaaldrich.comsigmaaldrich.com
This compound could serve as a ligand in various catalytic reactions. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center. The pentyl group and the cyclohexane ring would provide steric bulk, which can be advantageous in controlling the selectivity of a reaction. For example, in palladium-catalyzed cross-coupling reactions, bulky ligands can promote reductive elimination and prevent the formation of undesired side products. nih.gov
Complexes formed between this compound and metals like palladium, rhodium, or iridium could potentially catalyze reactions such as hydrogenation, amination, or C-C bond formation. researchgate.netmdpi.com The specific stereoisomer of the amine could also be used to develop chiral catalysts for asymmetric catalysis, leading to the formation of enantiomerically enriched products. nih.govsfu.ca
Table 2: Potential Catalytic Applications of this compound as a Ligand
| Reaction Type | Metal Center | Potential Advantage |
| Asymmetric Hydrogenation | Rhodium (Rh) | Induce enantioselectivity in the reduction of prochiral olefins. |
| Heck Coupling | Palladium (Pd) | Enhance catalyst stability and control regioselectivity. |
| Transfer Hydrogenation | Iridium (Ir) | Facilitate the transfer of hydrogen from a donor molecule. |
Role as a Building Block for Complex Organic Molecules
In organic synthesis, a building block is a molecule that is incorporated into the structure of a larger, more complex molecule. wikipedia.orgsigmaaldrich.com These are often relatively simple molecules with functional groups that allow for their connection to other molecules. minakem.com
This compound, with its amine functionality and a modifiable cyclohexane ring, can serve as a versatile building block. The amine group can be a nucleophile or can be converted into other functional groups. The cyclohexane scaffold can be a core component of the target molecule, and the pentyl group can provide lipophilicity, which is often desirable in medicinal chemistry.
For example, the amine could be acylated to form amides, which are common in many biologically active compounds. It could also undergo reductive amination with aldehydes or ketones to form more complex amines. The cyclohexane ring itself can be further functionalized. This makes this compound a potential starting material for the synthesis of pharmaceuticals, agrochemicals, and other complex organic targets. nih.govsolubilityofthings.comnumberanalytics.com
Precursor to Specialty Chemicals and Intermediates
A precursor is a compound that participates in a chemical reaction that produces another compound. zamann-pharma.com Fine and specialty chemicals are pure substances produced in limited quantities for specific applications, such as pharmaceuticals, agrochemicals, and electronic chemicals. wikipedia.orgperkinelmer.comwikipedia.org
This compound can act as a precursor to a variety of specialty chemicals and intermediates. ambeed.com Through chemical modification, it can be transformed into more complex molecules with specific desired properties. For instance, the amine functionality could be used to introduce nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. chemicalbook.com
The synthesis of specialty chemicals often involves a multi-step process where a key intermediate, potentially derived from this compound, is elaborated into the final product. chemicals.co.uk The lipophilic nature imparted by the pentyl group and the cyclohexane ring could be beneficial for applications requiring solubility in nonpolar environments.
Green Chemistry Approaches for 4 Pentylcyclohexanamine Synthesis and Transformations
Adherence to Green Chemistry Principles in Synthetic Design
The design of synthetic routes for 4-Pentylcyclohexanamine is increasingly guided by the foundational principles of green chemistry. This involves a proactive approach to pollution prevention by considering the entire lifecycle of the chemical process, from starting materials to final product. The goal is to create a synthesis that is not only effective but also minimizes its environmental footprint.
Atom Economy Maximization
A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. In the synthesis of this compound, the primary route involves the catalytic hydrogenation of 4-n-pentylaniline. This reaction, in principle, exhibits high atom economy as it is an addition reaction where all the atoms of the reactants (4-n-pentylaniline and hydrogen) are incorporated into the final product, this compound. The theoretical atom economy for this transformation is 100%, as there are no atoms wasted in the formation of byproducts.
Waste Minimization Strategies
The prevention of waste is a cornerstone of green chemistry. Strategies to minimize waste in the synthesis of this compound focus on several key areas. The use of highly selective catalysts, such as Ru/C, ensures that the formation of unwanted byproducts is minimized, thereby reducing the amount of waste generated.
Environmentally Benign Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.
Solvent-Free Organic Reactions
Conducting the synthesis of this compound under solvent-free conditions is a highly effective green chemistry approach. Research has demonstrated the feasibility of the catalytic hydrogenation of 4-n-pentylaniline without a solvent, using a Ru/C catalyst. This method not only eliminates solvent-related waste but can also lead to higher reaction rates and easier product isolation.
Use of Ionic Liquids and Supercritical Fluids
For reactions where a solvent is necessary, green chemistry encourages the use of more environmentally benign options like ionic liquids and supercritical fluids.
Ionic Liquids: These are salts that are liquid at or near room temperature and have negligible vapor pressure, which reduces air pollution. Studies have shown the successful synthesis of this compound via catalytic hydrogenation of 4-n-pentylaniline in ionic liquids. The use of a Ru/C catalyst in these media resulted in high activity and selectivity. An additional advantage is the potential for catalyst and solvent recycling.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. It is non-toxic, non-flammable, and readily available. The synthesis of this compound has been successfully carried out in scCO₂ using a Ru/C catalyst. The properties of scCO₂ can be tuned by changing the temperature and pressure, allowing for optimization of the reaction conditions. After the reaction, the CO₂ can be easily removed by depressurization, simplifying product purification and enabling solvent recycling.
Energy-Efficient Synthesis Methods
Reducing energy consumption is another key principle of green chemistry. Traditional synthesis methods often rely on high temperatures and pressures for extended periods, leading to significant energy usage. To address this, researchers are exploring alternative energy sources to drive the synthesis of this compound more efficiently.
Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of this compound, the use of microwave irradiation with a Ru/C catalyst has been shown to dramatically reduce reaction times and energy consumption compared to conventional heating methods.
Ultrasound Irradiation (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The catalytic hydrogenation of 4-n-pentylaniline to this compound has been successfully performed under ultrasound irradiation. This method also leads to shorter reaction times and lower energy input compared to conventional heating.
Mechanochemistry: This approach uses mechanical force to induce chemical transformations, often in the absence of a solvent. While specific applications to this compound synthesis are less documented, mechanochemistry represents a promising area for future research in developing energy-efficient and solvent-free synthetic methods.
Photochemistry: The use of light to drive chemical reactions offers a potentially sustainable and energy-efficient synthetic route. Photochemical methods could be explored for the synthesis of this compound, potentially leading to novel and greener reaction pathways.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, which can lead to significant energy savings. While the direct biocatalytic synthesis of this compound may not be established, exploring enzymatic routes for key steps in its synthesis could be a valuable green chemistry approach.
Below is a data table summarizing the green chemistry approaches for the synthesis of this compound:
| Green Chemistry Approach | Specific Method | Key Advantages |
| Atom Economy Maximization | Catalytic Hydrogenation of 4-n-pentylaniline | 100% theoretical atom economy, minimal byproduct formation. |
| Waste Minimization | Solvent-free synthesis, Catalyst recycling | Eliminates solvent waste, reduces material consumption. |
| Environmentally Benign Solvents | Ionic Liquids | Low volatility, potential for recycling. |
| Supercritical CO₂ | Non-toxic, non-flammable, easy separation and recycling. | |
| Energy-Efficient Methods | Microwave Irradiation | Reduced reaction time, lower energy consumption. |
| Ultrasound Irradiation | Shorter reaction times, reduced energy input. |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation to the reductive amination of ketones, a key step in the synthesis of this compound, has been shown to be highly effective. mdpi.comnih.govthieme-connect.de
In a typical microwave-assisted reductive amination, a ketone, such as 4-pentylcyclohexanone (B1630823), is reacted with an amine source, like aqueous ammonia (B1221849), in the presence of a reducing agent and a catalyst under microwave irradiation. The use of microwave heating can dramatically reduce the reaction time from several hours to just a few hours or even minutes. mdpi.com
Detailed Research Findings:
Research on the microwave-assisted reductive amination of various ketones has demonstrated the efficiency of this technique. For instance, the synthesis of ractopamine, a β-adrenergic drug, via microwave-assisted reductive amination showed a significant reduction in reaction time from 13 hours under conventional heating to just 3 hours under microwave irradiation at 50°C and 10 bar of H₂ pressure. mdpi.com Similarly, the reductive amination of other ketones, such as raspberry ketone, has been successfully achieved with high yields under microwave conditions. nih.gov
The choice of catalyst is crucial for the success of the reaction. Heterogeneous catalysts, such as rhodium on carbon (Rh/C) or platinum on carbon (Pt/C), have proven to be effective for this transformation. mdpi.comnih.gov The use of carbon nanofibers as a support for rhodium nanoparticles has also shown high selectivity in the reductive amination of ketones. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Reductive Amination of Ketones
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (e.g., 13 h) | Minutes to a few hours (e.g., 3 h) mdpi.com |
| Temperature | Typically higher | Often lower or comparable mdpi.com |
| Pressure | Variable, can be high | Can be performed at moderate pressures mdpi.comnih.gov |
| Yield | Good to high | Often higher nih.gov |
| Selectivity | Generally good | Can be improved nih.gov |
| Energy Efficiency | Lower | Higher |
Ultrasound-Promoted Reactions (Sonication)
Sonication has been successfully applied to a variety of organic reactions, including cycloadditions and the synthesis of heterocyclic compounds, often resulting in improved yields and shorter reaction times. nih.govbeilstein-journals.orgbeilstein-journals.org The physical effects of ultrasound, such as increased surface area of solid catalysts and enhanced mass transport, can be particularly beneficial in heterogeneous catalytic systems, which are often employed in reductive aminations.
Potential Advantages of Sonication for this compound Synthesis:
Enhanced Reaction Rates: The high-energy environment created by cavitation can accelerate the rate-limiting steps of the reductive amination process.
Improved Mass Transfer: In heterogeneous reactions involving a solid catalyst, a liquid ketone, and a gaseous or liquid amine source, ultrasound can improve the transport of reactants to the catalyst surface.
Catalyst Activation: Sonication can lead to the de-agglomeration of catalyst particles and the cleaning of catalyst surfaces, potentially enhancing catalytic activity and longevity.
Further research is needed to explore the specific application and benefits of ultrasound in the synthesis of this compound.
Biocatalysis and Enzymatic Transformations for Stereocontrol
Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. For the synthesis of this compound, which can exist as cis and trans stereoisomers, enzymes can provide exquisite control over the stereochemical outcome of the reaction. The enzymatic reductive amination of 4-pentylcyclohexanone is a promising route to enantiomerically pure this compound.
Key Enzymes and Their Roles:
Imine Reductases (IREDs): These enzymes catalyze the reduction of imines, which are key intermediates in reductive amination, to the corresponding amines. By using specific IREDs, it is possible to selectively produce either the cis or trans isomer of this compound.
Transaminases (TAs): Transaminases can be used for the asymmetric synthesis of amines from ketones by transferring an amino group from an amino donor. The stereoselectivity of the transaminase determines the configuration of the resulting amine.
Detailed Research Findings:
Recent studies have demonstrated the successful use of engineered imine reductases for the stereocomplementary synthesis of over 80 cis/trans and axially chiral 4-substituted cyclohexylamines through the reductive amination of 4-substituted cyclohexanones. By modifying the enzyme's active site, researchers were able to control the stereochemical outcome of the reaction, achieving high diastereomeric and enantiomeric excess.
Table 2: Biocatalytic Approaches for Stereocontrolled Synthesis of 4-Substituted Cyclohexylamines
| Enzyme Type | Substrate | Key Advantage | Research Finding |
| Imine Reductase (IRED) | 4-Substituted Cyclohexanones | High stereoselectivity for cis or trans isomers | Engineered IREDs can produce a wide range of chiral 4-substituted cyclohexylamines with high stereocontrol. |
| Transaminase (TA) | 4-Substituted Cyclohexanones | Asymmetric synthesis from a prochiral ketone | Can be used for the diastereotope selective amination of ketones to produce specific stereoisomers. |
Heterogeneous Catalysis for Sustainable Processes
Heterogeneous catalysis is a cornerstone of green chemistry, offering advantages such as ease of catalyst separation and recycling, which leads to more sustainable and cost-effective processes. mdpi.com In the synthesis of this compound via the reductive amination of 4-pentylcyclohexanone, heterogeneous catalysts play a crucial role. mdpi.com
The reaction typically involves the use of a supported metal catalyst, where a noble metal (e.g., rhodium, platinum, palladium) or a non-noble metal (e.g., nickel, cobalt) is dispersed on a high-surface-area support material (e.g., silica (B1680970), alumina (B75360), activated carbon). mdpi.comhi-tech-materials.com
Detailed Research Findings:
Studies on the reductive amination of cyclohexanone (B45756) have shown that bimetallic catalysts can exhibit superior performance compared to their monometallic counterparts. For instance, a Rh-Ni bimetallic catalyst supported on silica (2 wt.% NiRh/SiO₂) demonstrated a high conversion rate (99.8%), yield (96.4%), and selectivity (96.6%) for cyclohexylamine (B46788). mdpi.com The addition of a second metal can enhance the dispersion of the active metal and modify the surface properties of the catalyst, leading to improved catalytic activity. mdpi.com
The choice of support material can also significantly influence the catalyst's performance. For example, carbon nanofibers have been shown to be a better support for rhodium nanoparticles than activated carbon in the reductive amination of ketones, leading to higher selectivity. nih.gov
Table 3: Performance of Heterogeneous Catalysts in the Reductive Amination of Cyclohexanone
| Catalyst | Support | Conversion (%) | Selectivity (%) | Reaction Conditions |
| Rh | SiO₂ | 83.4 | 99.1 | 300 min mdpi.com |
| 2 wt.% NiRh | SiO₂ | 99.8 | 96.6 | 300 min mdpi.com |
| Rh | Carbon Nanofibers | - | High | 80°C, 5 bar H₂ nih.gov |
| Pt | Carbon | High | High | 50°C, 10 bar H₂ mdpi.com |
These findings highlight the potential for developing highly efficient and recyclable heterogeneous catalysts for the sustainable production of this compound.
Future Research Perspectives and Challenges
Development of Novel and Efficient Synthetic Routes
The synthesis of specific alkyl-substituted cyclohexanamines like 4-Pentylcyclohexanamine presents unique challenges, often related to achieving high yields, stereoselectivity, and process efficiency. Current synthetic methodologies can be complex and may not be economically viable for large-scale production. nih.gov Future research must therefore focus on pioneering new synthetic strategies.
Key areas for development include:
Catalytic C–H Functionalization: Directing-group-assisted, transition-metal-catalyzed C–H bond activation is a powerful tool for creating carbon-carbon bonds. Research into palladium-catalyzed γ-C(sp³)–H alkenylation and arylation of cyclohexanamine derivatives has shown promise. acs.org A significant challenge is adapting these methods for the specific installation of a pentyl group at the C4 position, potentially requiring the design of new ligands or catalytic systems to control regioselectivity.
"Hydrogen Borrowing" Catalysis: This emerging sustainable technology allows for the direct alkylation of amines with alcohols, producing water as the only byproduct. google.com Developing a "hydrogen borrowing" route to this compound from 4-aminocyclohexanol and pentanol (B124592) would represent a highly atom-economical and environmentally friendly approach, reducing the reliance on reactive alkyl halides. google.com
Simplified Synthesis from Bulk Chemicals: Developing routes from simple, commercially available starting materials is crucial for industrial application. researchgate.netnih.gov For instance, a simplified pathway could involve the catalytic amination of 4-pentylcyclohexanone (B1630823), a reaction for which optimization remains a key challenge.
| Synthetic Strategy | Potential Advantage | Key Research Challenge | Relevant Precursors |
|---|---|---|---|
| Catalytic C–H Functionalization | High atom economy, direct functionalization | Achieving regioselectivity at the C4 position | Cyclohexanamine, Pentyl-bearing coupling partner |
| "Hydrogen Borrowing" Catalysis | Sustainable, water as byproduct | Catalyst development for specific substrates | 4-Aminocyclohexanol, Pentanol |
| Multicomponent Reactions | High efficiency, reduced synthetic steps | Design of a convergent one-pot reaction | Amine source, Carbonyl source, Pentyl-Grignard |
| Reductive Amination | Use of readily available ketones | Optimizing catalyst and reaction conditions | 4-Pentylcyclohexanone, Ammonia (B1221849)/Amine source |
Overcoming these synthetic hurdles requires innovation in catalyst design and a willingness to explore unconventional reaction pathways. nih.govlsu.edu
Deeper Understanding of Complex Reaction Mechanisms
A predictive and robust synthesis is built upon a fundamental understanding of the underlying reaction mechanisms. For many advanced organic transformations that could be applied to this compound synthesis, the precise sequence of bond-breaking and bond-forming events is not fully understood.
Future mechanistic studies should address:
Intermediate Identification: Many catalytic cycles involve transient intermediates that are difficult to isolate and characterize. For instance, in palladium-catalyzed C-H activation, the precise nature of the cyclopalladated intermediate dictates the reaction's outcome. acs.org Spectroscopic and computational methods are needed to identify such species in the reaction pathway for aminocyclohexanes.
Kinetic Analysis: Detailed kinetic studies can reveal the rate-determining step and the order of reaction with respect to each component. acs.orgnih.gov This information is vital for optimizing reaction conditions—such as catalyst loading, temperature, and concentration—to maximize the yield of this compound and minimize byproducts. nih.gov
Stereo- and Regioselectivity: The origins of selectivity are often subtle. In the case of this compound, achieving the desired cis or trans isomer is critical. DFT calculations can be employed to compare the energy barriers of different transition states, providing insights into why one stereoisomer is favored over another. researchgate.net Similarly, understanding the electronic and steric factors that direct a reaction to the C4 position of the cyclohexane (B81311) ring is a primary challenge. mdpi.com
Competing Reaction Pathways: In multicomponent reactions or those with complex catalysts, several reaction pathways may compete. nih.gov For example, the Kabachnik–Fields reaction can proceed through either an "imine" or an "α-hydroxyphosphonate" intermediate depending on the specific reactants. nih.gov Elucidating the dominant pathway for a given set of substrates is essential for reaction control.
| Mechanistic Aspect | Research Objective | Investigative Tools | Significance for this compound |
|---|---|---|---|
| Reaction Intermediates | Isolate and characterize transient species | In-situ NMR, X-ray Crystallography, Mass Spectrometry | Confirms the catalytic cycle and identifies off-cycle species. |
| Kinetic Profile | Determine the rate-determining step and reaction orders | Stopped-flow spectrophotometry, Reaction progress analysis | Enables rational optimization of reaction conditions. acs.orgnih.gov |
| Selectivity | Understand the origins of stereo- and regiocontrol | DFT calculations, Hammett analysis | Allows for the targeted synthesis of a specific isomer. researchgate.net |
| Reaction Pathways | Distinguish between competing mechanisms | Isotope labeling studies, Computational modeling | Provides a predictive framework for reaction outcomes. nih.gov |
Integration of Advanced Computational and AI Methodologies
The fields of artificial intelligence (AI) and computational chemistry are set to revolutionize synthetic planning and mechanistic investigation. For a target molecule like this compound, these tools can accelerate discovery and optimization, reducing the need for extensive trial-and-error experimentation.
Key opportunities include:
AI-Powered Retrosynthesis: Retrosynthesis software can propose novel synthetic routes by breaking down the target molecule into simpler, commercially available precursors. engineering.org.cnsynthiaonline.com Applying these AI tools could uncover non-intuitive or previously overlooked pathways to this compound, diversifying the available synthetic options. rsc.orgcas.org The success of these models, however, depends heavily on the quality and diversity of the underlying reaction data they are trained on. cas.org
Machine Learning for Reaction Prediction: ML models can predict the outcome of a chemical reaction, including major products and potential side reactions, without needing to run the experiment. arxiv.orgarxiv.org This can be used to screen potential synthetic routes for this compound for feasibility and to identify the most promising candidates for laboratory investigation. acs.org
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum chemical methods allow for the detailed study of reaction mechanisms at the molecular level. nih.gov These calculations can determine the structures and energies of transition states and intermediates, providing deep insights that are often inaccessible through experiments alone. acs.orgresearchgate.net This is particularly useful for understanding selectivity in the synthesis of substituted aminocyclohexanes.
Cheminformatics for Optimization: Cheminformatics tools can help optimize reaction parameters and even design new biomaterials. researchgate.net By analyzing large datasets, these tools can identify the optimal combination of catalyst, solvent, and temperature for a given transformation, facilitating the efficient synthesis of target compounds. researchgate.net
| Methodology | Application in Synthesis of this compound | Primary Challenge |
|---|---|---|
| AI Retrosynthesis | Discovering novel and efficient synthetic pathways. engineering.org.cnrsc.org | Model accuracy and generation of chemically viable routes. |
| Machine Learning | Predicting reaction outcomes and identifying reactivity hotspots. arxiv.orgarxiv.org | Availability of high-quality, comprehensive training data. cas.org |
| Quantum Mechanics (DFT) | Elucidating reaction mechanisms and the origins of selectivity. acs.orgnih.gov | Computational cost for complex, multi-step reactions. |
| Cheminformatics | Optimizing reaction conditions and predicting properties. researchgate.net | Integration with experimental workflows. |
The primary challenge in this area is the seamless integration of computational predictions with experimental validation to create a rapid and efficient cycle of design, prediction, and synthesis. nih.gov
Expansion of Green Chemistry Applications in Aminocyclohexane Synthesis
The chemical industry is under increasing pressure to adopt more sustainable practices. The synthesis of this compound provides a platform to implement the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. researchgate.netijnc.ir
Future research should prioritize:
Use of Renewable Feedstocks: Traditional organic synthesis often relies on petrochemical starting materials. A key goal is to develop synthetic routes that begin from renewable resources, such as biomass-derived molecules like levulinic acid or fumaric acid. mdpi.comrsc.org This would significantly improve the sustainability profile of this compound production.
Atom-Economic Reactions: Synthetic methods should be designed to maximize the incorporation of all reactant atoms into the final product. rsc.org Catalytic hydrogen borrowing and multicomponent reactions are excellent examples of atom-economic processes that minimize waste. google.commdpi.com
Benign Solvents and Catalyst-Free Systems: Many organic reactions use volatile and toxic solvents. A major challenge is to adapt syntheses to run in greener solvents like water or to develop solvent-free reaction conditions. rsc.orgmdpi.com Furthermore, developing reactions that proceed efficiently without any external catalyst, perhaps through organoautocatalysis where a product of the reaction accelerates its own formation, represents a significant advance in sustainable synthesis. fau.eu
Energy Efficiency: Alternative energy sources like microwaves and ultrasound can often accelerate reaction rates, leading to shorter reaction times and lower energy consumption compared to conventional heating. researchgate.net Exploring these technologies for key steps in the synthesis of this compound could offer substantial green benefits.
| Green Chemistry Principle | Application to this compound Synthesis | Example Strategy |
|---|---|---|
| Prevent Waste | Employ atom-economic reactions that minimize byproducts. | Use of "hydrogen borrowing" catalysis. google.com |
| Use Renewable Feedstocks | Develop routes from biomass-derived starting materials. | Synthesis from sugar-derived carboxylic acids. rsc.org |
| Safer Solvents & Auxiliaries | Replace hazardous organic solvents with benign alternatives. | Water-driven synthesis using nanocrystal catalysts. rsc.org |
| Design for Energy Efficiency | Utilize methods that reduce energy consumption. | Microwave-assisted synthesis to shorten reaction times. researchgate.net |
| Catalysis | Develop highly efficient and recyclable catalysts or catalyst-free routes. | Organoautocatalysis where no external catalyst is needed. fau.eu |
By systematically addressing these challenges, the chemical community can develop synthetic routes to this compound and other valuable aminocyclohexanes that are not only efficient and robust but also environmentally responsible. ijnc.irrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Pentylcyclohexanamine, and how can researchers optimize yields for small-scale laboratory preparation?
- Methodological Answer : Begin with cyclohexanone and employ reductive amination using pentylamine. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) to enhance yields. For purification, use column chromatography with a gradient elution system to separate byproducts . Validate purity via NMR and HPLC-MS, ensuring retention times and spectral peaks align with literature data .
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?
- Methodological Answer : Determine melting point (DSC), solubility (via shake-flask method in polar/nonpolar solvents), and partition coefficient (logP via octanol-water partitioning). Use computational tools (e.g., COSMO-RS) to predict properties, then validate experimentally. Document all protocols, including instrument calibration and solvent batch numbers, to enable replication .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Conduct a hazard assessment using SDS databases (e.g., PubChem) to identify toxicity risks. Use fume hoods for synthesis, nitrile gloves resistant to amines, and secondary containment for spills. Include acute exposure data (e.g., LD50 from rodent studies) in risk assessments and train personnel in emergency response protocols .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound while minimizing bias?
- Methodological Answer : Apply the PICO framework: Define the Population (e.g., cell lines), Intervention (dose range), Comparison (positive/negative controls), and Outcome (e.g., IC50). Use double-blinding for subjective endpoints and validate assays with orthogonal methods (e.g., SPR for binding affinity, followed by functional assays) .
Q. What strategies resolve contradictions in reported physicochemical or biological data for this compound?
- Methodological Answer : Perform meta-analysis to identify methodological variability (e.g., solvent purity, assay temperature). Replicate conflicting studies under standardized conditions. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding variables. Publish negative results to clarify inconsistencies .
Q. How can researchers integrate this compound into novel drug discovery pipelines while ensuring ethical and regulatory compliance?
- Methodological Answer : Follow the FINER criteria: Ensure Feasibility (resource availability), Novelty (patent landscape review), Ethical (IACUC/IRB approvals for in vivo work), and Relevance (therapeutic gap analysis). Pre-register studies on platforms like ClinicalTrials.gov to enhance transparency .
Methodological Best Practices
- Data Presentation : For complex datasets (e.g., SAR studies), place raw data in appendices and processed results (e.g., dose-response curves) in the main text. Use color-coded graphs for clarity but avoid overcrowding with chemical structures .
- Reproducibility : Archive synthetic protocols (e.g., reaction times, solvent ratios) in supplementary materials. Share crystallographic data (if available) via repositories like CCDC .
- Literature Review : Use systematic reviews (PRISMA guidelines) to map existing knowledge gaps. Prioritize primary sources and avoid over-reliance on preprints without peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
